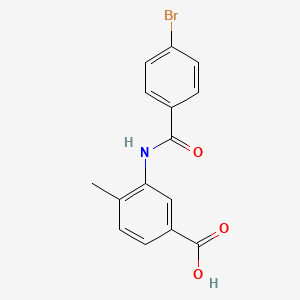

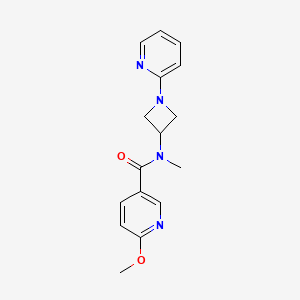

![molecular formula C10H17NO4 B2755024 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid CAS No. 128121-02-8](/img/structure/B2755024.png)

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A synthetic approach to a related compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Chemical Reactions Analysis

The Boc group in “2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .Applications De Recherche Scientifique

Peptide Chemistry and Synthesis

This compound finds utility in peptide chemistry due to its unique structure. Specifically, it serves as a building block for peptide synthesis. Researchers can incorporate it into peptide chains to modify their properties, enhance stability, or introduce specific functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactions during peptide assembly, allowing for precise sequence design and efficient coupling reactions .

Drug Development and Medicinal Chemistry

a. Antiviral Agents: The compound’s 1,2,4-triazole moiety makes it interesting for antiviral drug development. Researchers explore derivatives of this structure as potential inhibitors against viral enzymes or pathways. By modifying the side chains, they can fine-tune antiviral activity and selectivity .

b. Antifungal and Antibacterial Properties: Compounds derived from 1,2,4-triazoles exhibit antimicrobial properties. Researchers investigate their effectiveness against fungal and bacterial infections. The unique combination of the 1,2,4-triazole ring and the amino acid backbone contributes to their bioactivity .

c. Anticancer Agents: The compound’s structure may be modified to create novel anticancer agents. Researchers explore its potential as a cytotoxic agent or as part of targeted therapies. Rational design and optimization can lead to compounds with improved efficacy and reduced side effects .

Agricultural Science

a. Fungicides, Herbicides, and Insecticides: The 1,2,4-triazole derivatives have applications in agriculture. They serve as potent fungicides, herbicides, and insecticides. Researchers investigate their effects on crop protection, pest control, and weed management .

Ionic Liquids and Organic Synthesis

Researchers have explored tert-butoxycarbonyl-protected amino acids as starting materials for room-temperature ionic liquids (RTILs). These RTILs find applications in organic synthesis, including dipeptide formation. The compound’s Boc protection allows for controlled reactions in this context .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUPVRCFBGKBBI-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2754942.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2754950.png)

![9-cyclohexyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754951.png)

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2754961.png)

![N-ethyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2754963.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2754964.png)